molecular formula C24H23FN4O4S B2760038 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 946300-62-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide

Katalognummer: B2760038
CAS-Nummer: 946300-62-5
Molekulargewicht: 482.53
InChI-Schlüssel: YHLAVRRKMUDZCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzodioxin ring, a fluorobenzyl group, and a pyridopyrimidinone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorobenzyl group and the pyridopyrimidinone moiety. Each step requires specific reagents, catalysts, and conditions such as temperature control, pH adjustment, and solvent selection.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The compound has been investigated for its potential in treating various diseases due to its interaction with specific biological targets. Key therapeutic areas include:

  • Anti-Diabetic Activity :
    • The compound has shown promise in inhibiting enzymes such as α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). Studies have demonstrated that derivatives of the benzodioxin structure can effectively lower blood glucose levels by delaying carbohydrate absorption in the intestine .
  • Neuroprotective Effects :
    • Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{...} may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s disease. By preventing the breakdown of acetylcholine, these compounds could enhance cognitive function and memory retention in neurodegenerative conditions .
  • Anticancer Properties :
    • Some derivatives have been evaluated for their anticancer effects through mechanisms involving the inhibition of specific kinases involved in tumor growth and proliferation. The structural modifications allow these compounds to target various pathways critical for cancer cell survival .

Mechanistic Insights

The compound's efficacy can be attributed to its ability to interact with multiple biological targets:

  • Enzyme Inhibition : The presence of the sulfanyl group enhances binding affinity to target enzymes like α-glucosidase and AChE. This interaction is crucial for the therapeutic effects observed in diabetes and neurodegenerative diseases .
  • Molecular Interactions : The benzodioxin moiety contributes to the lipophilicity and overall stability of the compound, facilitating better cellular uptake and bioavailability. This structural feature is essential for enhancing pharmacological activity against targeted diseases .

Case Studies

Several studies have documented the applications of this compound:

  • Diabetes Management :
    • A study synthesized various derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and tested them against α-glucosidase. Results indicated significant inhibitory activity compared to standard medications used for T2DM management .
  • Alzheimer’s Disease Research :
    • In vitro studies demonstrated that specific derivatives inhibited AChE effectively. This inhibition was linked to improved cognitive function in animal models mimicking Alzheimer’s pathology .
  • Anticancer Activity :
    • A series of compounds derived from this structure were screened against different cancer cell lines. Results showed varying degrees of cytotoxicity depending on structural modifications made to the benzodioxin core .

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to specific biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide include other benzodioxin derivatives, fluorobenzyl-containing compounds, and pyridopyrimidinone analogs.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Biologische Aktivität

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis methods, biological evaluations, and pharmacological implications of this compound.

Synthesis Overview

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with 2,3-dihydrobenzo[1,4]-dioxin-6-amine and various substituted phenylsulfonyl chlorides.
  • Reaction Conditions : Reactions are typically performed in an aqueous alkaline medium under controlled pH conditions to ensure optimal yields.
  • Characterization : The synthesized compounds are characterized using techniques like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm their structures.

Enzyme Inhibition Studies

Recent studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : The compound has shown promising results in inhibiting α-glucosidase activity. This enzyme plays a crucial role in carbohydrate metabolism and is a target for anti-diabetic agents. The inhibition studies suggest that the compound may help in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption and controlling postprandial blood glucose levels .
  • Acetylcholinesterase Inhibition : Another significant finding is its inhibitory effect on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease (AD). By inhibiting AChE activity, the compound may enhance acetylcholine levels in the brain, potentially improving cognitive function .

Anticancer Activity

The compound's anticancer properties have also been explored:

  • Cell Line Studies : In vitro studies using the MCF-7 breast cancer cell line demonstrated that derivatives of this compound exhibit cytotoxic effects. The MTT assay results indicated a significant reduction in cell viability at certain concentrations compared to control groups .

Data Tables

Biological ActivityAssay TypeResult
α-glucosidase InhibitionEnzyme inhibitionSignificant inhibition observed
Acetylcholinesterase InhibitionEnzyme inhibitionEnhanced acetylcholine levels
Anticancer ActivityMTT Assay (MCF-7)Reduced cell viability

Case Studies

  • Anti-Diabetic Potential : A study focused on the anti-diabetic potential of related compounds showed that modifications to the benzodioxin moiety significantly affected α-glucosidase inhibition rates. This highlights the structure–activity relationship critical for developing effective T2DM treatments .
  • Neuroprotective Effects : Another case study investigated the neuroprotective effects of similar compounds on neuronal cell lines exposed to neurotoxic agents. Results indicated that these compounds could mitigate neuronal damage by modulating oxidative stress pathways .

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4S/c25-16-3-1-15(2-4-16)12-29-8-7-19-18(13-29)23(31)28-24(27-19)34-14-22(30)26-17-5-6-20-21(11-17)33-10-9-32-20/h1-6,11H,7-10,12-14H2,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLAVRRKMUDZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.